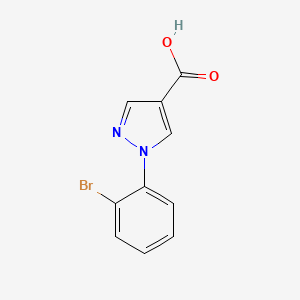

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromo-1-phenylhydrazine, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation and Reduction: Products include alcohols or carboxylate salts.

Coupling Reactions: Products include biaryl compounds or other complex structures.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial and Antimalarial Activities

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid, in combating microbial infections and malaria. For instance, a study synthesized various pyrazole derivatives and evaluated their antimicrobial properties using the Agar well diffusion method. The results indicated that certain derivatives exhibited potent activity against a range of bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Properties

The pyrazole moiety has been extensively studied for its anticancer properties. Research indicates that this compound and its derivatives show significant cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. The presence of bromine substituents, such as in this compound, has been shown to enhance biological activity by increasing lipophilicity and facilitating better interaction with biological targets .

Table 1: Structure-Activity Relationship of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | 26 | A549 | Anticancer |

| 5-Bromo-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide | 49.85 | MCF-7 | Anticancer |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 0.39 | HCT116 | Anticancer |

Material Science Applications

Catalysis

The compound has also found applications in catalysis, particularly in organic synthesis reactions where pyrazoles serve as ligands or catalysts. The ability of these compounds to coordinate with metal ions enhances their utility in catalyzing various chemical transformations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in June 2023, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against multiple bacterial strains. The findings suggested that the introduction of different substituents on the pyrazole ring significantly influenced the antimicrobial activity, with some derivatives showing remarkable effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A comprehensive review discussed the anticancer properties of pyrazole derivatives, including this compound. The review compiled data from multiple studies, highlighting compounds that exhibited low IC50 values against different cancer cell lines, emphasizing the therapeutic potential of these compounds in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid

- 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid

- 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity and interaction with biological targets. The ortho position of the bromine atom can lead to steric hindrance, affecting the compound’s binding affinity and selectivity compared to its meta and para analogs.

Activité Biologique

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₇BrN₂O₂, characterized by a brominated phenyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Weight : 267.08 g/mol

- Melting Point : 235-237 °C

- Structure : The compound features a carboxylic acid functional group at the fourth position of the pyrazole ring, enhancing its reactivity and potential biological activity.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that related pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects against various bacterial strains. In vitro studies have reported effective inhibition of pathogens such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of the bromine atom enhances its interaction with microbial targets, potentially increasing its efficacy .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). A study highlighted that this compound could enhance caspase-3 activity significantly, indicating its role in programmed cell death pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | Brominated Pyrazole | Different bromination position affects reactivity |

| 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl Substituent | Enhanced lipophilicity and potential bioactivity |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Methylated Pyrazole | Increased solubility and altered pharmacokinetics |

The unique combination of bromination and carboxylation in this compound distinguishes it from other derivatives, influencing its biological activity and therapeutic potential .

Study on Anticancer Properties

A recent study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound could significantly inhibit cell proliferation and induce apoptosis at low concentrations (around 1 μM), showcasing their potential as anticancer agents .

Evaluation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory capabilities of pyrazole derivatives. Compounds were tested for their ability to suppress inflammatory markers in vitro. Results showed that certain derivatives could inhibit cytokine production effectively, positioning them as candidates for developing new anti-inflammatory therapies .

Propriétés

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLYIMZWMOINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.